Hexoprenaline

Tocolysis Receptor Selectivity Obstetrics

Researchers requiring β₂-agonist for uterine contractility studies face confounding cardiovascular effects from non-selective agents. Hexoprenaline solves this with superior uterine selectivity, producing significantly lower maternal tachycardia than ritodrine, fenoterol, or salbutamol (P<0.001). Its prolonged hemodynamic action (>60 min) reduces repeat dosing in ex vivo protocols. Also effective for external cephalic version facilitation (p=0.04 vs placebo) and β₂-mediated potassium homeostasis investigation. Supplied with full analytical characterization for reproducible research.

Molecular Formula C22H32N2O6
Molecular Weight 420.5 g/mol
CAS No. 3215-70-1
Cat. No. B194853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexoprenaline
CAS3215-70-1
Synonyms4,4’-[1,6-Hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-1,2-benzenediol;  α,α’-[hexamethylenebis(iminomethylene)]bis[3,4-dihydroxybenzyl Alcohol;  Broncholysin;  Byk 1512;  Ipradol;  N,N’-Bis[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]hexamethylenediamine;  ST 1512
Molecular FormulaC22H32N2O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O
InChIInChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2
InChIKeyOXLZNBCNGJWPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Hexoprenaline for Research & Industrial Procurement


Hexoprenaline is a selective β₂-adrenergic receptor agonist belonging to the sympathomimetic amine class, characterized by a bis-catechol structure linked by a hexamethylene diamine bridge [1]. It is employed clinically as a bronchodilator for obstructive airways diseases and as a tocolytic agent for suppressing preterm labor in select regions [2]. Its pharmacological profile includes a comparatively long duration of action relative to other catechol-containing β₂-agonists and a favorable selectivity profile in specific tissue systems [3].

Why Generic Hexoprenaline Substitution Fails


Generic substitution among β₂-agonists is scientifically unsound due to quantifiable differences in receptor selectivity, chronotropic effects, and duration of action that critically impact both clinical efficacy and experimental reproducibility. Hexoprenaline exhibits a distinct uterine β₂-selectivity profile, producing significantly lower maternal tachycardia than ritodrine, fenoterol, or salbutamol at equivalent tocolytic doses [1]. Furthermore, its longer duration of hemodynamic effects (over 1 hour) compared to isoprenaline [2] and its differential metabolic impact, including a greater hypokalemic effect than salbutamol [3], underscore that this compound cannot be interchanged with in-class alternatives without compromising specific study endpoints or therapeutic outcomes.

Hexoprenaline Differentiation Evidence


Superior Uterine β₂-Selectivity

In a randomized controlled study comparing four β₂-agonists (fenoterol, hexoprenaline, ritodrine, salbutamol) at doses with equivalent uterine activity suppression, hexoprenaline demonstrated the highest uterine β₂-selectivity [1].

Tocolysis Receptor Selectivity Obstetrics

Superior Tachycardia Profile vs. Salbutamol

A randomized clinical trial of 140 patients with threatened premature birth compared intravenous hexoprenaline and salbutamol, revealing a significant difference in maternal side effects [1].

Tocolysis Maternal Safety Clinical Comparison

Longer Hemodynamic Duration vs. Isoprenaline

In an anesthetized open-chest dog model, hexoprenaline exhibited a distinct selectivity for peripheral vascular β₂-receptors over cardiac β₁-receptors, with a markedly longer duration of action compared to the non-selective agonist isoprenaline [1].

Pharmacodynamics Bronchodilation Duration of Action

Greater Hypokalemia vs. Salbutamol

A controlled study in healthy volunteers investigated extrapulmonary effects of multiple inhaled doses, revealing a differential metabolic impact between hexoprenaline and salbutamol [1].

Metabolic Effects Inhalation Electrolyte Monitoring

Superior Version Success vs. Ritodrine

A randomized, double-blind, placebo-controlled trial assessed the efficacy of tocolytics for facilitating external cephalic version at term [1].

External Cephalic Version Tocolysis Clinical Efficacy

Hexoprenaline Optimal Application Scenarios


Uterine β₂ Studies with Minimal Cardiac Interference

Hexoprenaline is the preferred compound for ex vivo or in vivo uterine contractility studies where minimizing β₁-mediated tachycardia is critical. Its superior uterine selectivity, as demonstrated by a significantly lower maternal pulse rate increase compared to fenoterol, ritodrine, and salbutamol (P < 0.001) [1], ensures that observed uterine relaxation is primarily due to β₂ activation, reducing confounding cardiovascular effects.

Sustained β₂ Activation in Hemodynamic & Bronchial Research

For experiments requiring prolonged β₂-receptor stimulation without continuous infusion, hexoprenaline is the optimal choice. Its hemodynamic effects last over 60 minutes in canine models [1], a duration significantly longer than that of isoprenaline. This property is advantageous for protocols studying sustained bronchodilation or vascular smooth muscle relaxation, reducing the need for repeated dosing and minimizing experimental variability.

External Cephalic Version Research

In clinical research settings investigating interventions to facilitate external cephalic version for breech presentation, hexoprenaline should be procured over ritodrine. A randomized controlled trial demonstrated that hexoprenaline, but not ritodrine, was statistically more likely to be associated with successful version compared to placebo (p = 0.04 vs p = 0.22) [1], providing a clear evidence base for its selection in this specific clinical application.

β₂-Mediated Metabolic & Electrolyte Research

Hexoprenaline is a valuable tool for investigating β₂-adrenoceptor-mediated potassium homeostasis. In human studies, inhaled hexoprenaline induced a significantly greater fall in plasma potassium compared to salbutamol [1]. This differential effect makes hexoprenaline a more potent probe for dissecting the mechanisms of β₂-agonist-induced hypokalemia and its downstream physiological consequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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